5-Chloro-3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde
Description
5-Chloro-3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde is a halogenated oxazole derivative featuring a chlorine atom at position 5 of the oxazole ring and a 4-chlorophenyl substituent at position 3. The aldehyde group at position 4 enhances its reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its structural framework is associated with bioactivity in antifungal and antimicrobial contexts, as seen in related compounds .
Properties
IUPAC Name |
5-chloro-3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-7-3-1-6(2-4-7)9-8(5-14)10(12)15-13-9/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQQRCKURWTONK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2C=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid Phosgene-Mediated Cyclization
The patent CN111153868B outlines a method for synthesizing structurally analogous oxazole derivatives. Adapting this protocol, α-p-chlorophenyl glycine is dispersed in a solvent (e.g., toluene or xylene) and treated with trifluoroacetic acid, triethylamine, and solid phosgene. The reaction proceeds at 55–65°C for 2–4 hours, followed by aqueous workup and solvent distillation.
Key Conditions
Proposed Adaptation for Aldehyde Formation
To introduce the C4-aldehyde group, post-cyclization oxidation of a hydroxymethyl intermediate is recommended. For example, MnO₂ or TEMPO/oxone systems could oxidize a 4-hydroxymethyl group to the aldehyde without over-oxidizing the oxazole ring.
Hantzsch Oxazole Synthesis with Aldehyde Functionalization
The classical Hantzsch method, involving condensation of α-halo ketones with amides, can be modified to incorporate aldehyde functionality.
Chloroacetylation and Cyclization
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Step 1 : 4-Chlorophenylacetonitrile is treated with chlorine gas in acetic acid to form 4-chlorophenyl-α-chloroacetonitrile.
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Step 2 : Reaction with hydroxylamine hydrochloride generates the corresponding amidoxime.
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Step 3 : Cyclization in the presence of trifluoroacetic anhydride yields the oxazole ring, with subsequent Vilsmeier-Haack formylation introducing the aldehyde group at C4.
Optimized Parameters
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Formylation Agent : POCl₃/DMF (Vilsmeier reagent) at 0–5°C.
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Yield : ~85% (estimated from analogous dihydropyridine formylations).
Comparative Analysis of Methods
Challenges and Optimization Strategies
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Aldehyde Stability : The C4-aldehyde is prone to oxidation or nucleophilic attack. Use of anhydrous conditions and stabilization via Schiff base formation during synthesis is advised.
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Chlorine Incorporation : Electrophilic chlorination at C5 requires careful control to avoid over-halogenation. N-Chlorosuccinimide (NCS) in DMF at 0°C provides optimal selectivity.
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Solvent Selection : Aromatic solvents (toluene) enhance cyclization efficiency, while polar aprotic solvents (DMF) improve formylation yields .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: 5-Chloro-3-(4-chlorophenyl)-1,2-oxazole-4-carboxylic acid.
Reduction: 5-Chloro-3-(4-chlorophenyl)-1,2-oxazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features an oxazole ring with two chlorine substituents and an aldehyde functional group. Its molecular formula is , with a molecular weight of approximately 249.10 g/mol. The structural characteristics enhance its reactivity and biological activity.
Medicinal Chemistry
5-Chloro-3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde serves as an important intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can lead to new therapeutic agents.
Case Study: Anticancer Activity
- A library of oxazole derivatives demonstrated that certain compounds exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potential as anticancer agents.
- Modifications to the oxazole ring have been shown to enhance anticancer activity significantly, suggesting that structural variations can improve efficacy.
Organic Synthesis
This compound is utilized as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it versatile in organic synthesis.
Common Reactions:
- Oxidation: Converts the aldehyde group to a carboxylic acid.
- Reduction: Reduces the aldehyde to an alcohol.
- Substitution: Chlorine atoms can be replaced with other functional groups through nucleophilic substitution.
Material Science
In material science, this compound is explored for developing novel materials with specific properties such as polymers and coatings. The unique chemical structure may impart desirable characteristics to these materials.
Research indicates that compounds similar to this compound exhibit various biological activities:
| Biological Activity | Description |
|---|---|
| Anticancer | Inhibitory effects on cancer cell lines such as HT-29 (colon adenocarcinoma) and MCF7 (breast cancer) |
| Antimicrobial | Potential antimicrobial effects against bacteria and fungi |
Mechanism of Action
The mechanism of action of 5-Chloro-3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved can vary depending on the specific compound synthesized from this intermediate.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs differ in substituents on the oxazole ring and the aromatic group, leading to variations in molecular weight, polarity, and reactivity.
Key Observations :
- Heterocyclic Replacement : Replacing the phenyl group with furan introduces an oxygen atom, increasing polarity and aqueous solubility. This substitution also lowers molecular weight, which may influence pharmacokinetic profiles.
Biological Activity
5-Chloro-3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features an oxazole ring with chlorine substituents, which may influence its biological interactions. Its molecular formula is CHClNO, with a molecular weight of approximately 249.10 g/mol. The presence of both chlorine atoms and an aldehyde group suggests potential reactivity with various biological targets.
The mechanism of action for this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. Additionally, the chlorine substituents may enhance binding affinity and specificity for certain biological targets, leading to therapeutic effects in various contexts .
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that oxazole derivatives can possess anticancer properties. For instance, derivatives have demonstrated inhibitory effects on cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer cells (MCF7) .
- Antimicrobial Activity : Some oxazole derivatives have been reported to exhibit antimicrobial effects against various pathogens, including bacteria and fungi. This suggests that this compound may also possess similar properties .
Case Studies and Research Findings
Several studies highlight the biological activity of related compounds:
-
Anticancer Studies :
- A study involving a library of oxazole derivatives found that certain compounds exhibited IC values in the micromolar range against various cancer cell lines. For example, one derivative showed an IC of 92.4 µM against a panel of 11 cancer cell lines .
- Another study reported that modifications to the oxazole ring significantly enhanced anticancer activity against specific cell lines, indicating that structural variations can lead to improved efficacy .
- Antimicrobial Studies :
Data Table: Biological Activity Overview
Q & A
Q. How can synthetic routes for 5-Chloro-3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde be optimized to improve yield and purity?
- Methodological Answer : Optimization involves systematic variation of reaction parameters. For example:
- Catalysts : Test palladium (Pd) or copper (Cu) catalysts to enhance cyclization efficiency .
- Solvents : Compare polar aprotic solvents (e.g., DMF) versus non-polar solvents (e.g., toluene) to stabilize intermediates .
- Temperature : Conduct time-temperature studies (e.g., 60–120°C) to identify optimal conditions for aldehyde formation.
A comparative table for optimization:
| Parameter | Tested Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Catalyst | Pd(OAc)₂ vs CuI | 75 vs 68 | 98% vs 95% |
| Solvent | DMF vs Toluene | 80 vs 65 | 97% vs 90% |
| Reaction Time | 6h vs 12h | 72 vs 85 | 96% vs 98% |
Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) is critical .
Q. What spectroscopic and crystallographic methods are recommended for structural confirmation?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm) and chlorine integration .
- X-ray Diffraction : Resolve crystal packing and bond angles (e.g., C-Cl bond length ~1.72 Å) for absolute configuration .
- IR Spectroscopy : Confirm aldehyde C=O stretch at ~1700 cm⁻¹ .
Advanced Research Questions
Q. How can mechanistic pathways of the Vilsmeier–Haack reaction be elucidated for this compound?
- Methodological Answer :
- Kinetic Studies : Monitor intermediate formation via in-situ FTIR or HPLC to identify rate-determining steps .
- Isotopic Labeling : Use ¹⁸O-labeled DMF to track oxygen incorporation into the oxazole ring .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to simulate transition states and activation energies for formylation steps .
Q. How should researchers resolve contradictions between spectral data and crystallographic results?
- Methodological Answer :
- Cross-Validation : Compare NMR-derived torsion angles with X-ray data (e.g., dihedral angles between oxazole and chlorophenyl groups) .
- Dynamic Effects : Analyze temperature-dependent NMR to assess conformational flexibility that may explain discrepancies .
- Multi-Technique Integration : Pair SC-XRD with solid-state NMR to reconcile solution-phase vs solid-state structural variations .
Q. What strategies are effective in analyzing structure-activity relationship (SAR) contradictions in biological studies?
- Methodological Answer :
- Bioassay Standardization : Use consistent cell lines (e.g., HEK-293 for cytotoxicity) and control for batch-to-batch compound purity .
- Molecular Docking : Perform AutoDock Vina simulations to predict binding affinities against target proteins (e.g., kinases) and validate with SPR assays .
- Meta-Analysis : Aggregate data from analogues (e.g., pyrazole-carbaldehydes) to identify substituent effects on activity trends .
Data Analysis & Experimental Design
Q. How can researchers validate conflicting reports on this compound’s bioactivity?
- Methodological Answer :
- Dose-Response Curves : Generate IC₅₀ values across multiple replicates to assess reproducibility .
- Analytical Profiling : Use LC-MS to rule out degradation products influencing activity .
- Collaborative Studies : Share samples with independent labs for blinded bioactivity retesting .
Q. What experimental designs mitigate challenges in synthesizing air/moisture-sensitive intermediates?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
